

understanding the hexacyclic structure of CH-0793076 TFA

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Compound of Interest		
Compound Name:	CH-0793076 TFA	
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An In-Depth Technical Guide on the Hexacyclic Structure of CH-0793076 TFA

For Researchers, Scientists, and Drug Development Professionals

Core Structure and Chemical Identity

CH-0793076 is a synthetic hexacyclic camptothecin analog. The "TFA" designation indicates that the compound is supplied as a trifluoroacetic acid salt, a common practice in the purification of synthetic molecules. Its chemical formula is C₂₈H₂₇F₃N₄O₆. The core structure is based on the pentacyclic ring system of camptothecin, with an additional sixth ring, which influences its pharmacological properties. CH-0793076 is the active metabolite of the prodrug TP-300.

Mechanism of Action

As a camptothecin analog, CH-0793076 functions as a topoisomerase I inhibitor. DNA topoisomerase I is a nuclear enzyme crucial for relieving torsional stress in DNA during replication and transcription. It achieves this by creating transient single-strand breaks in the DNA. CH-0793076 exerts its cytotoxic effects by binding to the covalent complex formed between topoisomerase I and DNA. This binding stabilizes the complex, preventing the religation of the DNA strand. The persistence of these single-strand breaks leads to the accumulation of DNA damage. When a replication fork encounters this stabilized ternary complex, it results in the formation of lethal double-strand breaks, which can trigger cell cycle arrest and, ultimately, apoptosis.



Quantitative Data

The biological activity of **CH-0793076 TFA** has been characterized through various in vitro assays. The following table summarizes the key quantitative data available.

Target/Cell Line	Assay Type	IC50
DNA Topoisomerase I	Enzyme Inhibition Assay	2.3 μM[1]
PC-6/pRC Cells	Antiproliferative Activity	0.18 nM[1]
PC-6/BCRP Cells	Antiproliferative Activity	0.35 nM[1]

Experimental Protocols Representative Topoisomerase I Inhibition Assay

The following is a generalized protocol for determining the topoisomerase I inhibitory activity of a compound like CH-0793076.

Objective: To determine the concentration of the test compound required to inhibit 50% of the topoisomerase I activity (IC₅₀).

Materials:

- Recombinant human topoisomerase I
- Supercoiled plasmid DNA (e.g., pBR322)
- 10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.9, 1 mM EDTA, 150 mM KCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
- Test compound (CH-0793076 TFA) dissolved in a suitable solvent (e.g., DMSO)
- Stop Buffer/Loading Dye (e.g., 2.5% Ficoll-400, 0.025% bromophenol blue, 0.025% xylene cyanol)
- Agarose



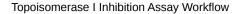
- Tris-Acetate-EDTA (TAE) buffer
- DNA staining agent (e.g., ethidium bromide)
- UV transilluminator and imaging system

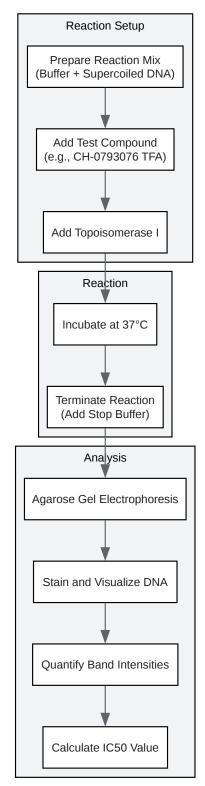
Procedure:

- Prepare reaction mixtures in microcentrifuge tubes on ice, each containing 1x topoisomerase
 I assay buffer and a fixed amount of supercoiled plasmid DNA (e.g., 0.5 μg).
- Add the test compound at a range of final concentrations to the reaction tubes. Include a
 positive control (no inhibitor) and a negative control (no enzyme).
- Initiate the reaction by adding a pre-determined unit of topoisomerase I to each tube.
- Incubate the reactions at 37°C for 30 minutes.
- Terminate the reactions by adding the stop buffer/loading dye.
- Load the samples onto a 1% agarose gel.
- Perform electrophoresis in 1x TAE buffer until adequate separation of supercoiled and relaxed DNA is achieved.
- Stain the gel with a DNA staining agent and visualize the DNA bands using a UV transilluminator.
- Quantify the intensity of the supercoiled and relaxed DNA bands for each concentration of the test compound.
- Calculate the percentage of inhibition for each concentration relative to the positive control.
- Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the compound concentration.

Visualizations





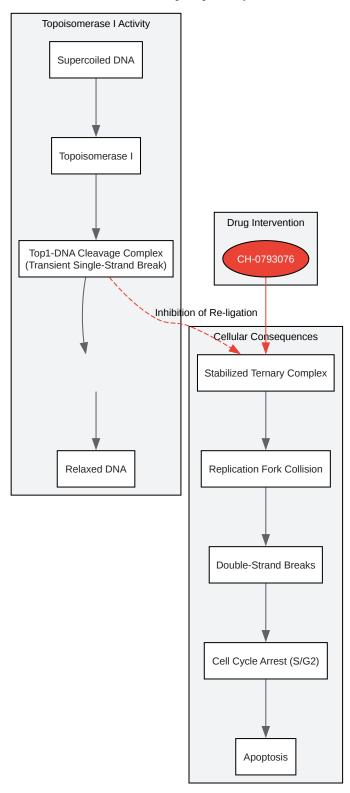


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Caption: A representative workflow for determining topoisomerase I inhibition.



CH-0793076 Signaling Pathway



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References

- 1. medchemexpress.com [medchemexpress.com]
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